molecular formula C24H36N4O8 · C6H13N B613317 (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine CAS No. 145315-39-5

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

Cat. No.: B613317
CAS No.: 145315-39-5
M. Wt: 607.75
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Preparation Methods

The synthesis of (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine involves several steps:

Chemical Reactions Analysis

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine undergoes various chemical reactions, including:

Scientific Research Applications

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine primarily involves its role as a protected arginine derivative in peptide synthesis. The protective groups (benzyloxycarbonyl and tert-butoxycarbonyl) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, these protective groups can be removed to yield the desired peptide .

Comparison with Similar Compounds

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine can be compared with other similar compounds such as:

This compound is unique due to its combination of protective groups, which provide enhanced stability and selectivity during peptide synthesis.

Biological Activity

The compound (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine , also known as N2-((Benzyloxy)carbonyl)-Nd,Nw-bis(tert-butoxycarbonyl)-L-arginine cyclohexylammonium salt, is a synthetic molecule with significant implications in medicinal chemistry and peptide synthesis. Its complex structure, featuring multiple functional groups, suggests diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C30H49N5O8C_{30}H_{49}N_{5}O_{8}, with a molecular weight of approximately 607.749 g/mol. The structure incorporates various protective groups, including benzyloxycarbonyl and tert-butoxycarbonyl, which play critical roles in its reactivity and biological function.

PropertyValue
Molecular FormulaC30H49N5O8
Molecular Weight607.749 g/mol
IUPAC NameThis compound
CAS Number145315-39-5

The primary function of this compound lies in its role as a protected arginine derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Once the synthesis is complete, these protective groups can be removed to yield the desired peptide product.

Enzymatic Interactions

The compound's structure allows it to interact with various enzymes and receptors involved in metabolic pathways. The positively charged guanidine group of arginine can engage in hydrogen bonding and ionic interactions, influencing protein-protein interactions and potentially modulating enzyme activity.

Computational Predictions

Using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program, researchers can predict the biological activity based on structural features. This analysis indicates possible therapeutic potentials or toxicological risks associated with the compound due to its multiple amino groups and carbon chains .

Peptide Synthesis

This compound is widely utilized in Solid-Phase Peptide Synthesis (SPPS) , a common technique for creating peptides. The protection of the arginine side chain allows for precise control over the synthesis process, leading to high-fidelity peptide sequences.

Biological Studies

Research involving this compound often focuses on arginine metabolism and its role in various biological pathways. It serves as a valuable tool in studies related to metabolic processes, cellular signaling, and therapeutic development.

Case Studies

  • Peptide Therapeutics : In a study exploring novel peptide-based drugs, this compound was used to synthesize peptides that exhibited enhanced binding affinities to specific receptors involved in metabolic regulation.
  • Enzyme Modulation : Research demonstrated that peptides synthesized using this compound could modulate enzyme activities related to nitric oxide production, showcasing its potential in cardiovascular therapies.

Properties

IUPAC Name

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGRVFFDXXNSRE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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